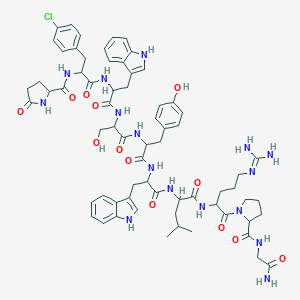
LHRH-Ptt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone but with enhanced stability and potency. It is used primarily in research settings to study hormonal regulation and reproductive biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” involves multiple steps, including the protection of functional groups, peptide bond formation, and deprotection. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Peptide Bond Formation: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” undergoes various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The chlorine atom on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium azide or other nucleophiles in the presence of a base.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Thiol-containing peptides.
Substitution: Azido-phenylalanine derivatives.
Applications De Recherche Scientifique
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating hormonal regulation and receptor interactions.
Medicine: Developing therapeutic agents for reproductive disorders.
Industry: Producing stable and potent analogs for pharmaceutical applications.
Mécanisme D'action
The compound exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones play crucial roles in regulating reproductive functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteinizing Hormone-Releasing Hormone: The natural hormone with a shorter half-life.
Gonadotropin-Releasing Hormone Analog: Synthetic analogs with modifications to enhance stability and potency.
Uniqueness
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is unique due to its enhanced stability and potency compared to the natural hormone. The presence of 4-chlorophenylalanine and tryptophan modifications provides increased resistance to enzymatic degradation, making it a valuable tool in research and therapeutic applications.
Propriétés
Numéro CAS |
143873-63-6 |
|---|---|
Formule moléculaire |
C67H83ClN16O13 |
Poids moléculaire |
1355.9 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H83ClN16O13/c1-36(2)27-49(59(90)77-48(13-7-25-72-67(70)71)66(97)84-26-8-14-55(84)65(96)75-34-56(69)87)78-62(93)52(30-39-32-73-45-11-5-3-9-43(39)45)81-61(92)51(29-38-17-21-42(86)22-18-38)80-64(95)54(35-85)83-63(94)53(31-40-33-74-46-12-6-4-10-44(40)46)82-60(91)50(28-37-15-19-41(68)20-16-37)79-58(89)47-23-24-57(88)76-47/h3-6,9-12,15-22,32-33,36,47-55,73-74,85-86H,7-8,13-14,23-31,34-35H2,1-2H3,(H2,69,87)(H,75,96)(H,76,88)(H,77,90)(H,78,93)(H,79,89)(H,80,95)(H,81,92)(H,82,91)(H,83,94)(H4,70,71,72) |
Clé InChI |
KGEVHQGYWMMHDT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
SMILES isomérique |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
Séquence |
XXWSYWLRPG |
Synonymes |
D-pClPhe(2)-Trp(3)-Trp(6)-LHRH GnRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, 4-ClPhe(2)-Trp(3,6)- LHRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, D-pClphenylalanyl(2)-tryptophyl(3)-tryptophan(6)- LHRH-PTT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















